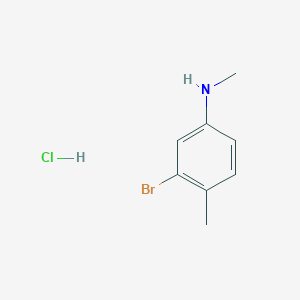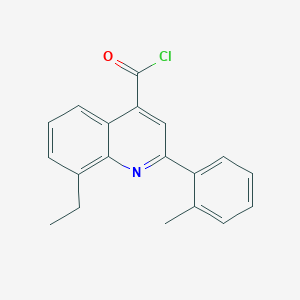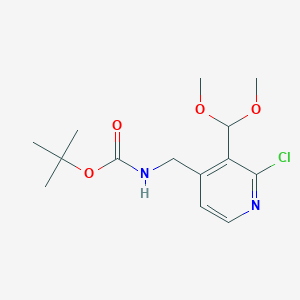
1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide
Descripción general
Descripción
1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide is a chemical compound with the linear formula C11H16N2O3S . It is extensively used in scientific research due to its diverse applications.
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C11H16N2O3S . The molecular weight is 256.32 .Aplicaciones Científicas De Investigación
Metabolism in Antidepressants
1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide is involved in the metabolism of novel antidepressants. A study on Lu AA21004, a late-stage clinical antidepressant, found that it is oxidized to various metabolites including a 4-hydroxy-phenyl metabolite and others, catalyzed by various cytochrome P450 enzymes and further processed by aldehyde dehydrogenase and aldehyde oxidase (Hvenegaard et al., 2012).
Synthesis of N-Heterocycles
The compound plays a role in the synthesis of N-heterocycles, including morpholines and piperazines. A process involving α-phenylvinylsulfonium salts was developed to create stereodefined C-substituted morpholines and piperazines with high levels of regio- and diastereoselectivity (Matlock et al., 2015).
Inhibition of Carbonic Anhydrase
This compound derivatives show inhibitory action against carbonic anhydrase isoforms. These compounds demonstrated appreciable inhibition against cytosolic hCA I, II and tumor-associated hCA IX, suggesting potential use in unconventional anticancer drugs targeting hypoxia-induced CA isoforms (Havránková et al., 2018).
Sulfomethylation for Chelates
The sulfomethylation of piperazine for creating mixed-side-chain macrocyclic chelates is another application. This process is influenced by pH and allows for the formation of various substituted products useful in creating mono- and diacetate, phosphonate, and phosphinate derivatives (van Westrenen & Sherry, 1992).
Atypical Antipsychotic Agents
Piperazin-1-yl-phenyl-arylsulfonamides, a class that includes this compound derivatives, have been synthesized as potential atypical antipsychotic agents. These compounds have shown high affinities for serotonin receptors, suggesting their use in psychiatric treatment (Park et al., 2010).
Novel Antioxidants for Age-Related Diseases
N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, which include derivatives of this compound, have been studied as multifunctional antioxidants for treating age-related diseases. They showed potential in protecting cells against oxidative stress-induced damage, suggesting their use in therapies for conditions like cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines, including this compound derivatives, have been synthesized and evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This finding opens up potential therapeutic applications in the treatment of HIV (Romero et al., 1994).
Propiedades
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-4-2-3-5-11(10)14/h2-5,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVGQDNUYBTDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265330 | |
| Record name | 2-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221792-82-0 | |
| Record name | 2-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1531033.png)


![2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine](/img/structure/B1531038.png)
![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531039.png)


![3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531043.png)





